molecular formula C7H9FO B8320002 1-Ethynyl-2-fluorocyclopentanol

1-Ethynyl-2-fluorocyclopentanol

Cat. No.: B8320002
M. Wt: 128.14 g/mol
InChI Key: GHGNTEWHWNTEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-2-fluorocyclopentanol (C₇H₉FO) is a fluorinated cyclopentanol derivative featuring an ethynyl group (-C≡CH) at position 1 and a fluorine atom at position 2 of the cyclopentanol ring. Its molecular structure combines the strained five-membered cyclopentanol ring with the electron-withdrawing fluorine substituent and the reactive ethynyl moiety. The compound is of interest in medicinal chemistry and materials science, particularly for synthesizing fluorinated bioactive molecules or polymers.

Properties

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

1-ethynyl-2-fluorocyclopentan-1-ol

InChI

InChI=1S/C7H9FO/c1-2-7(9)5-3-4-6(7)8/h1,6,9H,3-5H2

InChI Key

GHGNTEWHWNTEGP-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCC1F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Ethynyl-2-fluorocyclopentanol with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Key Differences
This compound C₇H₉FO Ethynyl, -F, cyclopentanol Benchmark compound
1-Ethynylcyclopentanol C₇H₁₀O Ethynyl, cyclopentanol Lacks fluorine at position 2
2-Fluorocyclopentanol C₅H₉FO -F, cyclopentanol Lacks ethynyl group at position 1
1-Ethynylcyclohexanol C₈H₁₂O Ethynyl, cyclohexanol Six-membered ring; no fluorine substituent
1-Ethyl-2-fluorocyclopentanol C₇H₁₃FO Ethyl (-CH₂CH₃), -F, cyclopentanol Ethyl substituent instead of ethynyl

Physicochemical Properties

  • Acidity: The hydroxyl group in this compound exhibits higher acidity (pKa ~10–11) compared to non-fluorinated analogs like 1-Ethynylcyclopentanol (pKa ~12–13) due to the electron-withdrawing effect of fluorine .
  • Boiling Point: The smaller cyclopentanol ring in the target compound results in a lower boiling point (~180–190°C) compared to 1-Ethynylcyclohexanol (~210–220°C), which has a larger, more stable cyclohexanol ring.
  • Solubility: Fluorine enhances polarity, improving water solubility relative to non-fluorinated analogs. However, the ethynyl group reduces solubility in polar solvents compared to 2-Fluorocyclopentanol.

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Fluorine’s metabolic stability and ethynyl’s click reactivity make this compound a candidate for fluorinated prodrugs or PET tracer synthesis.
  • Material Science: Its dual functional groups enable hybrid polymer networks, outperforming 1-Ethynylcyclohexanol in applications requiring rigidity and fluorophilic domains.
  • Limitations: The compound’s instability under basic conditions (due to ethynyl-F proximity) restricts its use compared to 1-Ethyl-2-fluorocyclopentanol in alkaline environments.

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